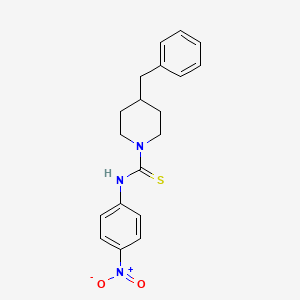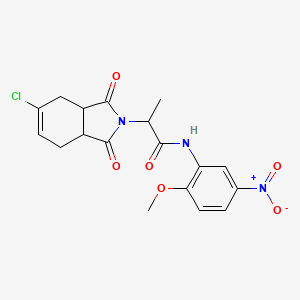![molecular formula C22H27ClN2O3S B4114022 N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4114022.png)
N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that belongs to the class of sulfonylurea drugs. It is commonly referred to as a hypoglycemic agent due to its ability to lower blood sugar levels. The compound is synthesized through a complex process that involves several steps.
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide involves the activation of ATP-sensitive potassium channels in pancreatic beta cells. This leads to the depolarization of the cell membrane, which triggers the release of insulin. The compound also inhibits the production of glucose by the liver, which further helps to lower blood sugar levels.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has several biochemical and physiological effects. It has been found to increase insulin sensitivity, reduce insulin resistance, and improve glucose tolerance. The compound also reduces the production of glucose by the liver and increases glucose uptake by peripheral tissues. These effects help to lower blood sugar levels and improve glycemic control.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a valuable tool for studying glucose metabolism and insulin signaling pathways. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the compound has some limitations for lab experiments. It is a potent hypoglycemic agent, which can make it difficult to control blood sugar levels in animal studies. It also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide. One area of research is the development of new analogs of the compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the compound's effects on other metabolic pathways, such as lipid metabolism and inflammation. The compound's potential use in combination therapy with other hypoglycemic agents is also an area of interest. Finally, the compound's potential use in treating other conditions such as obesity and metabolic syndrome warrants further investigation.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its hypoglycemic effects. It has been found to be effective in treating type 2 diabetes mellitus in both animal and human studies. The compound works by stimulating the release of insulin from the pancreas, which helps to lower blood sugar levels. It has also been studied for its potential use in treating other conditions such as obesity and metabolic syndrome.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-2-3-4-17-5-9-20(10-6-17)24-22(26)18-13-15-25(16-14-18)29(27,28)21-11-7-19(23)8-12-21/h5-12,18H,2-4,13-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBFQXYAFHRASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-({[(3,4-dichlorobenzyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4113944.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4113956.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-ethoxypropyl)glycinamide](/img/structure/B4113961.png)
![isopropyl 3-({[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4113969.png)

![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4113988.png)
![ethyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4114002.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}-N-(3-chlorophenyl)propanamide](/img/structure/B4114004.png)

![N-(2,4-dimethylphenyl)-2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4114030.png)


![tert-butyl 2-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4114042.png)
![2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4114047.png)